molecular formula C8H3ClF4O B1305489 3-Fluoro-2-(trifluoromethyl)benzoyl chloride CAS No. 261951-82-0

3-Fluoro-2-(trifluoromethyl)benzoyl chloride

Cat. No.: B1305489
CAS No.: 261951-82-0
M. Wt: 226.55 g/mol
InChI Key: FHWMGBNKQOJFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride . The reaction is carried out under reflux conditions at 80°C for about 10 hours. After the reaction, the excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation .

Industrial Production Methods: In an industrial setting, the production process is scaled up, maintaining similar reaction conditions but with enhanced safety and efficiency measures. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Fluoro-2-(trifluoromethyl)benzoyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to the corresponding benzoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

    Substitution: Formation of amides, esters, and thioesters.

    Reduction: Formation of 3-fluoro-2-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 3-fluoro-2-(trifluoromethyl)benzoic acid.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride involves its ability to act as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then interact with biological targets such as enzymes. The molecular targets often include serine proteases, where the compound forms a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
  • 3-(Trifluoromethyl)benzoyl chloride
  • 4-(Trifluoromethyl)benzoyl chloride

Comparison: 3-Fluoro-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzoyl chloride structure. This combination enhances its reactivity and specificity in chemical reactions compared to its analogs .

Properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-7(14)4-2-1-3-5(10)6(4)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWMGBNKQOJFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379218
Record name 3-fluoro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-82-0
Record name 3-Fluoro-2-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.